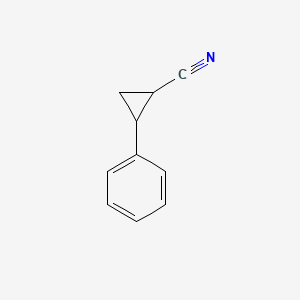

2-Phenylcyclopropanecarbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5590-14-7 |

|---|---|

Molekularformel |

C10H9N |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(1R,2R)-2-phenylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10-/m0/s1 |

InChI-Schlüssel |

KUCVFITUDJTMFA-UWVGGRQHSA-N |

SMILES |

C1C(C1C2=CC=CC=C2)C#N |

Isomerische SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)C#N |

Kanonische SMILES |

C1C(C1C2=CC=CC=C2)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Phenylcyclopropanecarbonitrile and Derivatives

Historical Development of Cyclopropanation Strategies Relevant to Nitriles

The synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups like the nitrile functionality, has been a subject of extensive research. Historically, the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated nitriles, has been achieved through several key methodologies. One of the earliest and most fundamental approaches involves the base-mediated intramolecular cyclization of γ-halonitriles.

A significant advancement came with the development of carbene and carbenoid chemistry. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, provided a versatile method for the cyclopropanation of various alkenes, although its application to highly electron-deficient systems can be challenging.

The discovery of the Corey-Chaykovsky reaction, which employs sulfur ylides, offered a powerful tool for the cyclopropanation of electron-poor olefins, including α,β-unsaturated esters and nitriles. researchgate.netyoutube.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govadichemistry.comnrochemistry.com This reaction typically proceeds via a Michael-type addition of the ylide to the electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring. The stereochemical outcome of this reaction is often influenced by the nature of the ylide and the substrate.

Furthermore, the use of diazo compounds in the presence of transition metal catalysts, particularly copper and rhodium complexes, emerged as a highly efficient method for the stereoselective synthesis of cyclopropanes. These reactions involve the formation of a metal carbene intermediate that then adds to the alkene. The development of chiral catalysts has enabled the asymmetric synthesis of a wide range of cyclopropane derivatives.

Cyclopropanation Reactions for Phenylcyclopropanecarbonitrile Scaffolds

The synthesis of the 2-phenylcyclopropanecarbonitrile core can be effectively achieved through modern cyclopropanation techniques that build upon these historical foundations. Wittig-type and Horner-Wadsworth-Emmons reactions, along with diazo compound-mediated cyclopropanations, represent prominent strategies.

Wittig-Type and Horner-Wadsworth-Emmons Cyclopropanation Applications

While the classical Wittig and Horner-Wadsworth-Emmons (HWE) reactions are primarily utilized for the formation of alkenes, their principles can be extended to the synthesis of cyclopropanes, often through tandem or sequential processes. lodz.plcore.ac.ukrsc.org The initial step typically involves the synthesis of an α,β-unsaturated nitrile, such as cinnamonitrile (B126248), via the olefination of an aldehyde with a cyano-stabilized phosphorus ylide or phosphonate (B1237965) carbanion. The subsequent cyclopropanation of this electron-deficient alkene can then be accomplished using a suitable ylide.

Diethyl (1-cyanoethyl)phosphonate is a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of α-methyl-α,β-unsaturated nitriles. researchgate.netyoutube.comsigmaaldrich.comwikipedia.orgnrochemistry.com In the context of preparing precursors for this compound derivatives, this reagent can react with benzaldehyde (B42025) to yield α-methylcinnamonitrile. The general reaction is outlined below:

| Reactant 1 | Reactant 2 | Base | Product |

| Benzaldehyde | Diethyl (1-cyanoethyl)phosphonate | Sodium Hydride (NaH) | α-Methylcinnamonitrile |

The resulting α,β-unsaturated nitrile is then a suitable substrate for subsequent cyclopropanation reactions. Analogues of diethyl (1-cyanoethyl)phosphonate, where the ethyl groups on the phosphate (B84403) are varied, can also be employed, potentially influencing the reactivity and stereoselectivity of the olefination step.

Achieving stereocontrol in the synthesis of this compound via ylide-based methods is a critical aspect. The stereochemistry of the final cyclopropane is determined in the cyclopropanation step of the α,β-unsaturated nitrile. The Horner-Wadsworth-Emmons reaction itself generally exhibits a high preference for the formation of the (E)-isomer of the alkene, which then influences the diastereoselectivity of the subsequent cyclopropanation. wikipedia.orgnrochemistry.comnih.govnumberanalytics.com

When a sulfur ylide, such as dimethyloxosulfonium methylide (from the Corey-Chaykovsky reaction), is used to cyclopropanate the cinnamonitrile intermediate, the reaction typically proceeds with a degree of diastereoselectivity. organic-chemistry.orgrsc.org The bulky phenyl group and the nitrile group on the alkene direct the incoming ylide, often leading to the preferential formation of one diastereomer. The exact stereochemical outcome can be influenced by reaction conditions such as the choice of solvent and temperature.

For instance, the reaction of (E)-cinnamonitrile with a sulfur ylide can lead to either the cis- or trans-2-phenylcyclopropanecarbonitrile, with the trans isomer often being the major product due to steric considerations.

| Starting Alkene Isomer | Ylide | Major Product Diastereomer |

| (E)-Cinnamonitrile | Dimethyloxosulfonium methylide | trans-2-Phenylcyclopropanecarbonitrile |

The use of chiral phosphorus or sulfur ylides can also be explored to induce enantioselectivity in the cyclopropanation step, leading to the formation of non-racemic this compound.

Diazo Compound Mediated Cyclopropanations

The reaction of diazo compounds with alkenes in the presence of a metal catalyst is a powerful and direct method for the synthesis of cyclopropanes. This approach is particularly effective for the construction of the this compound scaffold.

The reaction of phenyldiazomethane (B1605601) with an electron-deficient olefin like acrylonitrile (B1666552) provides a direct route to this compound. This reaction is typically catalyzed by transition metal complexes, with copper and rhodium catalysts being the most common. The catalyst facilitates the decomposition of the diazo compound to generate a metal carbene intermediate, which then undergoes a [2+1] cycloaddition with the alkene.

| Diazo Compound | Olefin | Catalyst | Product |

| Phenyldiazomethane | Acrylonitrile | Rh₂(OAc)₄ | This compound |

The stereoselectivity of this reaction can be controlled by the choice of catalyst and ligands. The use of chiral dirhodium carboxylate catalysts, for example, can lead to the enantioselective synthesis of this compound. The diastereoselectivity is also influenced by the catalyst, with a preference for the formation of the trans isomer often observed due to the minimization of steric interactions in the transition state.

Controlled Generation and Application of Diazo Acetonitrile

Diazoacetonitrile is a valuable yet highly energetic and potentially explosive reagent for introducing the cyanomethylidene (–CHCN) group. Its hazardous nature has historically limited its application. Modern protocols have focused on its controlled, transient generation (in situ) to enable its safe use in synthesis.

A prominent application is in the asymmetric cyclopropanation of olefins. Research has demonstrated that diazoacetonitrile can be generated in situ from the reaction of commercially available aminoacetonitrile (B1212223) hydrochloride with sodium nitrite. This transiently generated diazo species can then be immediately used in a catalytic cyclopropanation reaction. For instance, a highly efficient and enantioselective cyclopropanation of various aryl alkenes has been achieved using a chiral iron porphyrin catalyst, (+)-D4-(por)FeCl. This method affords a wide range of cyclopropyl (B3062369) nitrile products in high yields and with excellent stereoselectivities. scripps.eduresearchgate.net

The reaction is applicable to a broad scope of styrene (B11656) derivatives, demonstrating high performance in terms of yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.). scripps.eduwikipedia.org For the reaction with styrene itself, the corresponding this compound is formed with high selectivity. The utility of this method is underscored by its scalability and high turnover numbers, making it a practical route to chiral cyclopropyl nitriles which are precursors to valuable molecules like cyclopropylamines. scripps.eduwikipedia.org

Table 1: Iron-Porphyrin Catalyzed Asymmetric Cyclopropanation of Styrenes with In Situ Generated Diazoacetonitrile

| Styrene Derivative | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) |

|---|---|---|---|

| Styrene | 92 | 89:11 | 93 |

| 4-Methylstyrene | 94 | 89:11 | 93 |

| 4-Methoxystyrene | 95 | 92:8 | 93 |

| 4-Chlorostyrene | 93 | 88:12 | 95 |

| 3,4-Difluorostyrene | 85 | 85:15 | 93 |

Data sourced from studies on (+)-D4-(por)FeCl catalyzed reactions. scripps.edu

Olefin Cyclopropanation by Sequential Atom-Transfer Radical Addition and Dechlorination

An alternative approach to cyclopropanation that avoids the use of diazo compounds involves a sequential two-step process initiated by Atom-Transfer Radical Addition (ATRA). This method provides a novel route to substituted cyclopropanes from simple olefins.

The process begins with the reaction of an olefin, such as styrene, with a 1,1-dichloro compound in a ruthenium-catalyzed ATRA reaction. This step forms a 1,3-dichloride intermediate. The subsequent step, which can often be performed in the same reaction vessel (a "one-pot" procedure), involves the reductive coupling of this 1,3-dichloride using magnesium. This magnesium-induced dechlorination results in the formation of the cyclopropane ring. This one-pot, two-step sequence is applicable to a variety of olefinic and chlorinated substrates and can be performed in both an intermolecular and intramolecular fashion.

Reactions Involving Styrene Oxides as Cyclopropane Precursors

The use of epoxides, such as styrene oxide, as precursors for cyclopropanes represents an intriguing synthetic strategy, as it involves the formal exchange of an oxygen atom for a carbon atom. A plausible, though not widely documented, pathway for the synthesis of this compound from styrene oxide involves the reaction of the epoxide with a carbanion derived from an active methylene (B1212753) compound like malononitrile (B47326) (dicyanomethane).

Theoretically, a base would deprotonate malononitrile to generate a nucleophile that attacks the epoxide, leading to ring-opening. Subsequent intramolecular cyclization via nucleophilic displacement of the resulting hydroxyl group (or a derivative) would form the cyclopropane ring. Lewis acids can also be employed to activate the epoxide towards ring-opening. However, the direct conversion of styrene oxide to this compound via this route is not a commonly reported transformation in the scientific literature. Instead, reactions of styrene oxide often lead to ring-opening products like 2-phenylethanol (B73330) or rearrangement to phenylacetaldehyde. More recently, silver-catalyzed methods have shown the direct conversion of epoxides into cyclopropanes using N-triftosylhydrazones as a carbene source, providing a potential, albeit indirect, conceptual pathway. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the relative and absolute stereochemistry of the substituents on the cyclopropane ring is a critical challenge in synthesis. Methodologies have been developed to selectively favor the formation of specific isomers.

Diastereoselective Synthesis of trans-Isomers

In many cyclopropanation reactions, the formation of the trans-isomer is thermodynamically favored over the cis-isomer due to reduced steric strain. Several synthetic methods have been optimized to achieve high diastereoselectivity for the trans product.

One effective strategy is the use of sulfur ylides in the cyclopropanation of olefins. For example, the reaction of electron-poor dienes with aryl-stabilized sulfonium (B1226848) ylides has been shown to produce 2-aryl-substituted vinylcyclopropanes with high regioselectivity and excellent trans-diastereoselectivity, often with d.r. values exceeding 95:5. mdpi.com The steric bulk of the ylide and the reaction conditions play a crucial role in directing the attack on the olefin to preferentially form the less sterically hindered trans-cyclopropane. These principles are broadly applicable to the synthesis of other substituted cyclopropanes, including this compound, where the bulky phenyl group directs the incoming cyanomethylene group to the opposite face of the ring.

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of single-enantiomer cyclopropanes is of paramount importance for pharmaceutical applications. This is typically achieved through asymmetric catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

As detailed in section 2.2.2.2, the use of chiral iron porphyrin catalysts in the reaction of styrenes with in situ generated diazoacetonitrile is a highly effective method for producing chiral this compound analogues. These reactions can achieve exceptional levels of enantioselectivity, with reported e.e. values up to 98% for the desired trans-isomer. scripps.eduwikipedia.org This approach provides direct access to optically active cyclopropyl nitriles, which are versatile chiral building blocks.

Chiral Catalyst Development for Asymmetric Cyclopropanation

The development of effective chiral catalysts is the cornerstone of asymmetric cyclopropanation. A variety of transition metal complexes have been designed and successfully employed for this purpose.

Cobalt Catalysts: Chiral cobalt(II) complexes, particularly those based on porphyrin ligands, have proven to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. nih.govresearchgate.net These catalysts operate via a radical mechanism and demonstrate high diastereo- and enantioselectivity for a range of olefins. While highly effective, these catalysts can be sensitive to the steric properties of the alkene substrate. nih.govmasterorganicchemistry.com

Iron Catalysts: As highlighted previously, chiral iron(III) porphyrin complexes are state-of-the-art catalysts for the asymmetric cyclopropanation of styrenes using diazoacetonitrile. scripps.eduresearchgate.net Their high efficiency, selectivity, and use of an earth-abundant metal make them a particularly attractive option for sustainable synthesis.

Copper Catalysts: Historically, copper complexes with chiral ligands, such as those derived from 2,2'-bipyridine, have been used for asymmetric cyclopropanation. These catalysts can achieve good enantioselectivity, and studies have shown a relationship between the electronic properties of the styrene substrate and the level of enantiomeric excess obtained.

The continued development of novel chiral ligands and catalysts remains a vibrant area of research, aiming to improve efficiency, expand substrate scope, and enhance selectivity in the synthesis of chiral cyclopropanes.

Ligand Design and Optimization for Enantiocontrol

The asymmetric synthesis of this compound, a cornerstone of stereoselective chemistry, heavily relies on the design and optimization of chiral ligands. These ligands, in concert with a metal catalyst (most commonly copper), dictate the facial selectivity of the carbene transfer to the styrene olefin, thereby controlling the enantiomeric outcome of the cyclopropanation reaction.

A variety of nitrogen-containing ligand classes have been successfully employed. wiley-vch.de The sensitivity of the reaction to the steric and electronic profile of the catalyst-ligand complex is a recurring theme. dicp.ac.cn For instance, recognizing the high sensitivity to the catalyst's steric profile, researchers have explored C1-symmetric ligands like oxazoline (B21484) iminopyridine (OIP) for cobalt-catalyzed cyclopropanations, which proved effective in achieving high yields and enantioselectivity. dicp.ac.cn

Key ligand classes investigated for the asymmetric cyclopropanation of styrene and related reactions include:

Bisoxazolines: These C2-symmetric ligands are widely used and have shown good efficacy in copper-catalyzed cyclopropanations.

Iminodiazaphospholidines: Utilized with copper catalysts, these ligands have achieved excellent enantioselectivity (up to 94% ee) and high E/Z diastereomeric ratios (99:1). wiley-vch.de

Dihydrodinaphthazepinyloxazolines: These have proven to be effective ligands in the copper-catalyzed cyclopropanation of styrene and its derivatives. wiley-vch.de

C1-Symmetric Bidentate Ligands: Ligands possessing two different nitrogen heterocycles have been designed to fine-tune the chiral environment around the metal center. wiley-vch.de

Diazaphospholidine Ligands: Derived from natural sources like proline, these ligands have been successfully applied in asymmetric copper-catalyzed cyclopropanation reactions. mdpi.com

The optimization process often involves modifying the ligand backbone or its substituents to enhance stereochemical induction. The table below summarizes the performance of various ligand types in related asymmetric cyclopropanation reactions.

| Ligand Type | Metal Catalyst | Substrate | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iminodiazaphospholidine | Copper (Cu) | Styrene + Ethyl Diazoacetate (EDA) | 94% ee (for E-isomer) | wiley-vch.de |

| Bis-azaferrocene | Not Specified | Styrene + N2CHCO2BHT | 94% ee (E), 79% ee (Z) | wiley-vch.de |

| Bis-imidazoline | Copper (Cu) | Styrene + Ethyl Diazoacetate (EDA) | Good ee | wiley-vch.de |

| Oxazoline Iminopyridine (OIP) | Cobalt (Co) | Styrene (for dimethylcyclopropanation) | 93% ee | dicp.ac.cn |

Synthesis of Substituted this compound Derivatives

Introduction of Halogenated Moieties (e.g., Trifluoromethyl)

The incorporation of trifluoromethyl (CF3) groups into the this compound scaffold is of significant interest due to the unique properties this moiety imparts. Several synthetic strategies have been developed to produce these halogenated derivatives.

One direct approach involves the 1,3-dipolar addition of phenyldiazomethane to an electron-deficient, trifluoromethyl-containing olefin, such as α-trifluoromethylacrylonitrile. cdnsciencepub.com This reaction yields a mixture of cis- and trans-1-trifluoromethyl-2-phenylcyclopropanecarbonitrile, which can then be separated. cdnsciencepub.com

Alternative methods focus on the use of trifluoromethyl-diazo reagents or other fluorinated building blocks:

[2+1] Annulation: A streamlined protocol for synthesizing stereospecific trifluoromethyl cyclopropane-1,1-dicarbonitriles involves the reaction of trifluorodiazoethane with (alkylidene)malononitriles. rsc.org

Inorganic Base-Mediated Cycloaddition: An efficient synthesis of trifluoromethyl-substituted cyclopropanes has been achieved by reacting dienes with trifluorodiazoethane (CF3CHN2) in the presence of an inexpensive inorganic base like potassium phosphate. researchgate.net

From Brominated Precursors: Trifluoromethylated polyfunctionalized cyclopropanes can be obtained with high stereoselectivity by reacting 2-bromo-3,3,3-trifluoropropene with active methylene compounds. rsc.org

Deoxyfluorination: A general and scalable approach involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids or their salts using sulfur tetrafluoride to install the CF3 group. researchgate.net

The table below outlines these diverse synthetic routes.

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Addition | Phenyldiazomethane + α-Trifluoromethylacrylonitrile | 1-Trifluoromethyl-2-phenylcyclopropanecarbonitrile | cdnsciencepub.com |

| Base-Mediated Cycloaddition | Diene + CF3CHN2 + K3PO4 | Trifluoromethyl-substituted vinylcyclopropane | researchgate.net |

| From Brominated Precursors | 2-Bromo-3,3,3-trifluoropropene + Active Methylenes | Trifluoromethylated polyfunctionalized cyclopropanes | rsc.org |

| Deoxyfluorination | Cyclopropane carboxylic acid + Sulfur Tetrafluoride | Trifluoromethyl-substituted cyclopropanes | researchgate.net |

Functionalization of the Phenyl Ring and Cyclopropane Core

Further diversification of the this compound structure can be achieved by modifying the phenyl ring or the functional groups attached to the cyclopropane core.

Functionalization of the Phenyl Ring: A common and practical strategy is to introduce the desired functional groups onto the phenylacetonitrile (B145931) starting material before the cyclopropanation reaction. nih.gov For example, commercially available substituted 2-phenylacetonitrile (B1602554) can undergo α-alkylation with 1,2-dibromoethane (B42909) to form the corresponding substituted 1-phenylcyclopropanecarbonitrile. nih.gov This approach allows for a wide range of electronically and sterically diverse substituents to be incorporated into the final product.

Functionalization of the Cyclopropane Core: The nitrile group on the cyclopropane ring is a versatile chemical handle for further transformations. A primary example is its hydrolysis to a carboxylic acid. The conversion of the cyano group to an acid group can be achieved by reaction with concentrated hydrochloric acid. nih.gov This resulting 1-phenylcyclopropane carboxylic acid can then participate in further reactions, such as acid-amine coupling to form various 1-phenylcyclopropane carboxamide derivatives. nih.gov This two-step sequence—hydrolysis followed by amidation—demonstrates how the nitrile serves as a synthetic linchpin for accessing a broader class of compounds.

Stereochemical Investigations of 2 Phenylcyclopropanecarbonitrile

Stereochemical Assignment Methodologies

A variety of advanced spectroscopic and analytical techniques are employed to elucidate the specific three-dimensional arrangement of atoms in 2-Phenylcyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative configuration of organic molecules. nih.gov For cyclopropane (B1198618) derivatives, specific NMR parameters are particularly sensitive to the stereochemical arrangement of substituents.

The vicinal coupling constant (³J), which describes the interaction between two protons on adjacent carbon atoms, is highly dependent on the dihedral angle between them. In cyclopropane rings, the relationship between dihedral angle and coupling constant is distinct from that in more flexible systems like cyclohexanes or acyclic alkanes. For 1,2-disubstituted cyclopropanes, the coupling constant between cis-protons (Jcis) is consistently larger than the coupling constant between trans-protons (Jtrans). This is contrary to the pattern observed in alkenes, where Jtrans is typically larger. This reliable trend allows for the unambiguous assignment of cis and trans isomers of this compound by analyzing the multiplicity and coupling constants of the cyclopropyl (B3062369) proton signals in the ¹H NMR spectrum.

Table 1: Typical Proton-Proton (¹H-¹H) Vicinal Coupling Constants in Cyclopropane Rings

| Relative Position | Dihedral Angle (approx.) | Typical ³J Value (Hz) |

|---|---|---|

| cis | 0° | 6.6 - 9.1 |

| trans | 120° | 4.3 - 6.8 |

This table presents generalized data for cyclopropane systems. Specific values for this compound may vary based on substitution and solvent.

The phenyl group in this compound creates a significant magnetic anisotropy. The π-electron system of the aromatic ring generates its own magnetic field, which can either shield (decrease the chemical shift) or deshield (increase the chemical shift) nearby protons, depending on their spatial orientation relative to the ring. In the cis isomer, one of the cyclopropyl protons is held in close proximity to the face of the phenyl ring, leading to a noticeable upfield shift compared to its counterpart in the trans isomer. This shielding phenomenon provides a secondary, powerful method for confirming stereochemical assignments made based on coupling constants. The use of anisotropic NMR data, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), has emerged as a powerful technique for the structural characterization of rigid organic molecules. quora.com

Vibrational Circular Dichroism (VCD) of Optically Active Cyclopropanes

For chiral, optically active samples of this compound, Vibrational Circular Dichroism (VCD) offers a powerful method for determining the absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. masterorganicchemistry.com Since enantiomers produce VCD spectra that are mirror images of each other, the experimental spectrum of a pure enantiomer can be compared to a theoretically calculated spectrum (typically using Density Functional Theory, DFT) for a known absolute configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration in solution. rsc.org This technique is particularly valuable for chiral cyclopropanes due to their rigid structure, which simplifies computational modeling and interpretation of the VCD signals. libretexts.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both its relative and absolute stereochemistry. masterorganicchemistry.com This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise position of each atom can be determined. For chiral molecules, specialized techniques involving anomalous dispersion (the Bijvoet method) can be used to determine the absolute configuration without ambiguity. Though contingent on the ability to grow suitable crystals, it is considered the "gold standard" for structural elucidation.

Impact of Stereochemistry on Reactivity and Transformations

The stereochemical configuration of this compound has a profound influence on its chemical reactivity. The fixed spatial arrangement of the phenyl and nitrile groups in the cis and trans isomers dictates how the molecule interacts with reagents, affecting both the rate and the outcome of chemical reactions.

The relative stability of the isomers plays a key role; generally, the trans isomer is more stable than the cis isomer due to reduced steric strain between the substituents. This difference in ground-state energy means the more reactive, less stable cis isomer may undergo reactions, such as ring-opening, under milder conditions than the trans isomer.

Furthermore, the stereochemistry dictates the trajectory of approaching reagents. For example, in reactions where a base abstracts a proton, the accessibility of the protons on the cyclopropane ring is different in each isomer. This can lead to different products or reaction rates. The stereochemical outcome of reactions involving the nitrile group can also be affected by the neighboring phenyl group. In the cis isomer, the phenyl group can sterically hinder one face of the nitrile group, directing incoming nucleophiles to the opposite face. In contrast, the trans isomer presents a more accessible nitrile group. These stereoelectronic effects are critical in controlling the stereochemistry of products formed from reactions at the nitrile or cyclopropane ring, making the choice of starting isomer a crucial factor in stereoselective synthesis. The distinct reactivity of geometric isomers is a well-documented phenomenon in various chemical systems. nih.gov

Stereochemical Influence on Reaction Rates (e.g., Hydrolysis Kinetics)

The spatial arrangement of substituents on the cyclopropane ring significantly affects the rates of reactions at the cyano group, such as hydrolysis. While specific kinetic data for the chemical hydrolysis of cis- and trans-2-phenylcyclopropanecarbonitrile are not extensively documented in readily available literature, studies on related compounds provide valuable insights.

A notable example is the enzymatic hydrolysis of related cis-2-arylcyclopropanecarbonitriles. Research has demonstrated that the hydrolysis of racemic cis-2-arylcyclopropanecarbonitriles, including derivatives with phenyl substituents, can be achieved with high enantioselectivity using whole cells of Rhodococcus sp. AJ270. This process yields the corresponding optically active amides and carboxylic acids, indicating that the enzyme system can distinguish between the enantiomers of the cis-isomer. The high enantiomeric excess (>99%) achieved in these biotransformations underscores the significant influence of stereochemistry on the reaction rate, where one enantiomer is hydrolyzed much faster than the other.

This enantioselectivity arises from the specific fit of one enantiomer into the active site of the enzymes (nitrile hydratase and amidase) within the microbial cells. While this study focused on the cis-isomers, it highlights the principle that stereochemistry is a critical determinant of reactivity in this class of compounds. It is reasonable to infer that the trans-isomer would exhibit different hydrolysis kinetics due to its distinct three-dimensional structure, which would present a different profile for interaction with both chemical reagents and enzyme active sites.

Table 1: Stereochemical Influence on Hydrolysis

| Compound Class | Reaction Type | Key Finding |

| cis-2-Arylcyclopropanecarbonitriles | Enzymatic Hydrolysis | Highly enantioselective, leading to optically pure products. |

| This compound | Chemical Hydrolysis | Specific comparative kinetic data for cis vs. trans isomers is not readily available, but differences are expected based on stereochemistry. |

Stereocontrol in Ring-Opening and Rearrangement Processes

The stereochemistry of this compound is a crucial factor in controlling the outcome of ring-opening and rearrangement reactions. The relative positioning of the phenyl and cyano groups determines the stereoelectronic environment of the cyclopropane ring, influencing which bonds are cleaved and the stereochemistry of the resulting products.

In general, the ring opening of cyclopropanes can be initiated by electrophiles or nucleophiles. For donor-acceptor cyclopropanes, which have an electron-donating group (like phenyl) and an electron-withdrawing group (like nitrile), the reaction pathways are often highly regioselective and stereoselective. For instance, in related systems, the ring-opening of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with a Lewis acid like boron trifluoride etherate proceeds via a specific rearrangement to yield aroylmethylidene malonates. This suggests that the trans configuration directs a particular mechanistic pathway.

While specific studies on the stereocontrol of ring-opening for this compound are not extensively detailed, research on the electrophilic ring-opening of the closely related trans-2-phenylcyclopropylamine hydrochloride shows that cleavage occurs at the distal C2-C3 bond. This regioselectivity is attributed to the electronic influence of the phenyl and protonated amino groups. It is plausible that the stereoisomers of this compound would exhibit similar stereocontrolled ring-opening reactions, with the specific products depending on the nature of the attacking reagent and the stereochemistry of the starting material.

Table 2: Stereocontrol in Ring-Opening Reactions of Phenylcyclopropane Derivatives

| Compound | Reagent/Condition | Key Observation |

| trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates | BF₃·OEt₂ | Stereospecific rearrangement to aroylmethylidene malonates. |

| trans-2-Phenylcyclopropylamine·HCl | Electrophile | Regioselective cleavage of the distal C2-C3 bond. |

Configurational Stability and Interconversion Studies of this compound

The configurational stability of the cis and trans isomers of this compound is a critical aspect of its stereochemistry. This stability relates to the energy barrier for interconversion between the two isomers. In general, trans isomers of 1,2-disubstituted cyclopropanes are thermodynamically more stable than the corresponding cis isomers due to reduced steric strain between the substituents.

Interconversion, or epimerization, between the cis and trans isomers can be induced by thermal or catalytic means. For many cyclopropane derivatives, this isomerization proceeds through a trimethylene diradical intermediate, formed by the homolytic cleavage of a carbon-carbon bond in the ring. The energy required for this process determines the thermal stability of the isomers.

Catalytic methods, often involving acids or bases, can also facilitate the interconversion of cyclopropane stereoisomers. For instance, a base could potentially abstract the proton alpha to the cyano group, leading to a carbanionic intermediate that could undergo inversion of configuration before reprotonation, thus converting one isomer to the other. However, specific studies detailing such interconversions for this compound are not prevalent in the literature.

Table 3: Factors Affecting Configurational Stability and Interconversion

| Factor | Description | Expected Effect on this compound |

| Thermodynamic Stability | The relative energy of the stereoisomers. | The trans-isomer is expected to be more stable than the cis-isomer due to lower steric hindrance. |

| Thermal Isomerization | Interconversion at high temperatures via a diradical intermediate. | Isomerization is possible, with the equilibrium favoring the trans-isomer. The rate would depend on the C-C bond strength. |

| Catalytic Isomerization | Interconversion facilitated by catalysts (e.g., acids or bases). | Plausible via formation of reactive intermediates, but specific conditions and efficiencies are not well-documented. |

Mechanistic Studies and Reactivity of 2 Phenylcyclopropanecarbonitrile

Cyclopropane (B1198618) Ring Reactivity and Strain Relief Mechanisms

The cyclopropane ring, the smallest of the carbocycles, is characterized by significant ring strain, estimated to be around 28 kcal/mol. utexas.edu This strain arises from two primary factors: angle strain, due to the compression of the C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain, resulting from the eclipsed conformation of the hydrogen atoms on adjacent carbons. utexas.edumasterorganicchemistry.comlibretexts.orglibretexts.org This inherent strain makes cyclopropanes more reactive than their acyclic counterparts, as ring-opening reactions are thermodynamically favorable, driven by the release of this strain energy. nih.govresearchgate.net

Electrophilic Attack and Ring Activation in Cyclopropanes

The reactivity of cyclopropanes can be significantly influenced by substituents. In the case of 2-phenylcyclopropanecarbonitrile, the phenyl group at the C2 position plays a crucial role in activating the ring towards electrophilic attack. This is analogous to the "benzyl effect" observed in SN2 reactions. nih.gov The phenyl group can stabilize developing positive charge in a transition state, thereby facilitating ring-opening. Research has shown that cyclopropanes with a phenyl group at the C2 position can react up to 15 times faster than their unsubstituted counterparts. nih.govnih.gov

The presence of an electron-accepting group, like the nitrile group in this compound, polarizes the C1-C2 bond, enhancing the electrophilicity of the cyclopropane ring. researchgate.netscispace.com This polarization directs nucleophilic attack to the C2 position. The combination of a donor-like phenyl group and an acceptor nitrile group creates a "donor-acceptor" cyclopropane, a class of compounds known for their facile ring-opening reactions. scispace.comresearchgate.net The activation of these cyclopropanes can be achieved through various means, including the use of transition metals which can insert into a C-C bond via oxidative addition, forming a metallacyclobutane intermediate. wikipedia.org

Ring-Opening Reactions of this compound

The strained nature of the cyclopropane ring in this compound makes it susceptible to a variety of ring-opening reactions. These reactions provide a powerful tool for the synthesis of more complex, functionalized molecules.

Iminium ion catalysis is a powerful strategy for the activation of cyclopropanes bearing a formyl group. scispace.comrsc.org While not directly applicable to this compound itself, the principle can be extended to analogous cyclopropane carbaldehydes. The formation of an iminium ion from the aldehyde and a chiral amine catalyst increases the polarization of the cyclopropane C-C bond, enhancing its electrophilicity. rsc.org This "LUMO-lowering" effect facilitates the attack of a nucleophile, leading to a ring-opening reaction. rsc.org This strategy has been successfully employed in enantioselective ring-opening reactions of cyclopropanes. scispace.comnih.govprinceton.edu

Decarboxylative reactions of cyclopropane carboxylic acids can also lead to ring scission. For α-(carbonyl) cyclopropane carboxylic acids, thermal decarboxylation can induce ring opening. arkat-usa.org This process is thought to proceed through the cleavage of the C1-C2 bond, facilitated by the stabilization of the resulting radical or anionic intermediate by the adjacent carbonyl group. arkat-usa.org While this compound does not possess a carboxylic acid group, this reactivity highlights a potential pathway for ring-opening if the nitrile group were to be hydrolyzed to a carboxylic acid. A photoredox-catalyzed method for cyclopropane synthesis from carboxylic acids involving a decarboxylative radical addition–polar cyclization cascade has also been developed, further demonstrating the link between decarboxylation and cyclopropane ring manipulation. nih.gov

Rhodium Porphyrin Catalyzed Regioselective Transfer Hydrogenolysis of C-C σ-Bonds in Cyclopropanes

Rhodium porphyrin complexes have emerged as effective catalysts for the regioselective transfer hydrogenolysis of C-C σ-bonds in cyclopropanes. acs.orgfigshare.com This reaction involves the cleavage of a C-C bond and the addition of hydrogen. Studies have shown that both activated and unactivated cyclopropanes can undergo this transformation, with isopropanol (B130326) often serving as the hydrogen source. acs.org The mechanism is proposed to involve an initial radical substitution with a rhodium(II) metalloporphyrin radical to form a rhodium porphyrin alkyl intermediate. This intermediate then undergoes hydrogenolysis to yield the corresponding acyclic alkane and regenerate the rhodium(II) catalyst. acs.org In the case of 1,2-diarylcyclopropanes, rhodium porphyrin catalysts have been used for regioselective hydrogenolysis using water as the hydrogen source. acs.orgfigshare.com This methodology offers a pathway to selectively open the cyclopropane ring and introduce new functionality.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a wide range of chemical transformations. fiveable.meresearchgate.net Its electronic structure, with an electrophilic carbon atom and a nucleophilic nitrogen atom, allows for diverse reactivity. fiveable.meresearchgate.net

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comnumberanalytics.comlibretexts.org This transformation proceeds through an intermediate amide. chemistrysteps.com Reduction of the nitrile group can lead to either a primary amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄), or an aldehyde, with milder reducing agents such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comnumberanalytics.comlibretexts.org

Furthermore, the nitrile carbon is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents or organolithiums, which, after hydrolysis of the intermediate imine, yield ketones. chemistrysteps.comlibretexts.org The nitrile group can also participate in cycloaddition reactions and other metal-catalyzed transformations, highlighting its utility in the synthesis of complex molecules. researchgate.netnumberanalytics.com

Hydrolysis of Nitrile to Amide

The conversion of the nitrile group in this compound to an amide is a significant transformation. This partial hydrolysis can be achieved under both acidic and basic conditions.

Under acidic catalysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an intermediate that, after a proton transfer and tautomerization, yields the corresponding amide. libretexts.orgmasterorganicchemistry.com The reaction is typically performed by heating the nitrile with aqueous acid. masterorganicchemistry.com

Basic hydrolysis, on the other hand, usually involves heating the nitrile with a solution of a strong base like sodium hydroxide (B78521). commonorganicchemistry.com The hydroxide ion directly attacks the electrophilic nitrile carbon. Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent the complete hydrolysis of the resulting amide to a carboxylic acid. commonorganicchemistry.com A milder approach utilizes an alkaline solution of hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile. commonorganicchemistry.com

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation: The nitrile is protonated by an acid. libretexts.org

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile. libretexts.org

Proton Transfer: A proton is transferred to the nitrogen atom. libretexts.org

Tautomerization: The intermediate tautomerizes to form the more stable amide.

| Reagent | Conditions | Product |

| H₃O⁺ | Heat | 2-Phenylcyclopropanecarboxamide |

| NaOH/H₂O | Heat | 2-Phenylcyclopropanecarboxamide |

| H₂O₂/NaOH | Mild Heat | 2-Phenylcyclopropanecarboxamide |

Transformations to Tetrazoles and Other Nitrogen Heterocycles

The nitrile functionality of this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, most notably tetrazoles. researchgate.netnih.gov Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.

The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid. nih.govchalcogen.ro This reaction converts the cyano group into the tetrazole ring. The resulting 5-(2-phenylcyclopropyl)-1H-tetrazole can exist in two tautomeric forms. nih.gov

Beyond tetrazoles, the nitrile group can be a starting point for constructing other nitrogen heterocycles. kit.edunih.govmdpi.com For instance, reactions with dinucleophiles can lead to the formation of pyrimidines, pyridines, and other fused heterocyclic systems. nih.govnih.gov The specific outcome depends on the nature of the dinucleophile and the reaction conditions employed. The synthesis of various nitrogen-containing heterocycles is a significant area of research due to their prevalence in medicinal chemistry and materials science. kit.edunih.gov

| Reactants | Product Class |

| This compound, Sodium Azide, Ammonium Chloride | Tetrazole |

| This compound, Dinucleophiles | Various Nitrogen Heterocycles (e.g., Pyrimidines) |

Reactions Involving the Phenyl Substituent and Other Moieties

Functionalization of the Phenyl Ring in this compound

The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. wikipedia.org The cyclopropyl (B3062369) group, due to the high p-character of its C-C bonds, can act as an ortho, para-directing group. The specific position of substitution (ortho, meta, or para) is influenced by the reaction conditions and the nature of the electrophile. wikipedia.org

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

These modifications can significantly alter the electronic and steric properties of the molecule, providing a route to a diverse range of derivatives. The ability to functionalize the phenyl ring allows for the fine-tuning of the molecule's properties for various applications. researchgate.net

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-phenylcyclopropanecarbonitrile |

| Bromination | Br₂, FeBr₃ | Bromo-2-phenylcyclopropanecarbonitrile |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-2-phenylcyclopropanecarbonitrile |

Reactions at Cyclopropane Carbons (e.g., alkylation, bromination)

The cyclopropane ring in this compound exhibits unique reactivity due to its significant ring strain. pharmaguideline.commasterorganicchemistry.com While generally stable, the ring can undergo opening reactions under certain conditions, such as hydrogenation at elevated temperatures and pressures in the presence of a catalyst like nickel or platinum. pharmaguideline.com

Direct substitution on the cyclopropane carbons is less common but can be achieved. For instance, radical bromination can lead to the substitution of a hydrogen atom on the cyclopropane ring with a bromine atom. pharmaguideline.com The regioselectivity of such reactions can be influenced by the directing effects of the phenyl and cyano groups.

Alkylation at the cyclopropane carbons is challenging but can be accomplished through specific synthetic strategies, potentially involving the generation of a carbanion adjacent to the activating cyano group, followed by reaction with an alkyl halide. The Simmons-Smith reaction, which utilizes a carbenoid species, is a well-known method for cyclopropanation of alkenes and can be adapted for the synthesis of substituted cyclopropanes. organic-chemistry.orgyoutube.com

| Reaction Type | Reagents/Conditions | Potential Product |

| Radical Bromination | N-Bromosuccinimide, Light/Heat | Bromo-2-phenylcyclopropanecarbonitrile |

| Ring-Opening Hydrogenation | H₂, Ni or Pt, High Temp/Pressure | Phenyl-substituted alkane nitrile |

Computational Approaches in the Study of 2 Phenylcyclopropanecarbonitrile

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic characteristics of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comeurjchem.com For molecules containing the cyclopropane (B1198618) ring, DFT is instrumental in elucidating the consequences of ring strain and substituent effects.

Geometry Optimization and Conformational Analysis

The first step in a computational analysis is typically geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. mdpi.comresearchgate.net For a flexible molecule like 2-phenylcyclopropanecarbonitrile, this involves exploring its conformational landscape to identify all stable conformers. The conformational preferences of cyclopropane derivatives are heavily influenced by the rigid three-membered ring, which imposes significant stereochemical constraints. researchgate.net

Quantum mechanics methods are applied to investigate how the selective orientation of side chains affects the conformational features of cyclopropane analogues. researchgate.net For instance, in a study of stereoisomers of 1-amino-2-phenylcyclopropanecarboxylic acid, a close analog of this compound, DFT calculations were used to fully characterize the conformational properties. researchgate.net The analysis of such systems involves optimizing various starting geometries that account for the rotation of the phenyl and cyano groups relative to the cyclopropane ring.

Table 1: Representative Geometrical Parameters for Phenylcyclopropane Analogs from DFT Calculations

| Parameter | Typical Value (Angstroms or Degrees) | Description |

| C-C (ring) | ~1.51 Å | Carbon-carbon bond length within the cyclopropane ring. |

| C-C (ring-phenyl) | ~1.49 Å | Bond length between the cyclopropane ring and the phenyl group. |

| C-C (ring-cyano) | ~1.47 Å | Bond length between the cyclopropane ring and the cyano group. |

| C-C-C (ring) | ~60° | Internal bond angle of the cyclopropane ring. |

| Phenyl-Ring Dihedral | Variable | The angle of rotation of the phenyl group relative to the cyclopropane ring, defining different conformers. |

| Cyano-Ring Dihedral | Variable | The angle of rotation of the cyano group relative to the cyclopropane ring, defining different conformers. |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Precise values for this compound would require specific DFT calculations.

Electronic Structure and Bonding Analysis

DFT calculations are also crucial for understanding the electronic structure, which governs the reactivity and properties of a molecule. arxiv.orgaps.org The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. eurjchem.com

Table 2: Illustrative Electronic Properties for Phenylcyclopropane Analogs from DFT Calculations

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | ~5.5 eV | Indicates kinetic stability and resistance to electronic excitation. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Note: These values are representative for similar aromatic nitriles and would need to be specifically calculated for this compound.

Transition State Elucidation and Reaction Pathway Determination

Beyond static properties, DFT is a powerful tool for exploring chemical reactivity by mapping out entire reaction pathways. indexcopernicus.com This involves locating and characterizing the transition state (TS) structures, which are the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For a molecule like this compound, computational chemists could investigate various reactions, such as its synthesis, decomposition, or functional group transformations. For example, a computational study on the [2+3] cycloaddition between α-phenylnitroethene and a nitrone utilized the B3LYP/6-31G(d) level of theory to analyze the reaction mechanism and locate the transition states. indexcopernicus.com A similar approach could be applied to understand the mechanisms of reactions involving this compound. Automated reaction path search methods combined with quantum chemical calculations can systematically predict possible chemical transformations and identify plausible reactants or products. nih.gov

Molecular Dynamics Simulations and Ligand Interactions

While quantum mechanics is ideal for studying the detailed electronic structure of a single molecule, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. youtube.com This approach is particularly valuable for understanding how a ligand like this compound might behave in a complex biological environment.

Simulation of Binding to Biological Targets (e.g., Enzymes)

Many phenylcyclopropane derivatives are designed for their biological activity, which often involves binding to a specific pocket on a protein or enzyme. nih.govmdpi.com MD simulations can provide a detailed, dynamic picture of this binding process. The procedure often starts with molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commeilerlab.org

Following docking, an MD simulation is performed to assess the stability of the predicted binding pose and to observe the dynamic interactions between the ligand and the protein. mdpi.comnih.gov For example, a computational study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are selective ligands for the dopamine (B1211576) D₃ receptor, employed both molecular docking and MD simulations. mdpi.com These simulations revealed the key interactions, such as those involving steric, electrostatic, and hydrophobic fields, that are crucial for binding affinity and selectivity. mdpi.com The simulation tracks the movement of the ligand within the binding site, the conformational changes in both the ligand and the protein, and the network of intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govpku.edu.cn

The binding free energy, a measure of the affinity between the ligand and the protein, can also be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net

Table 3: Key Parameters in Molecular Dynamics Simulations of Ligand-Enzyme Binding

| Parameter | Description | Information Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein and ligand from a reference structure over time. | Stability of the protein structure and the ligand's binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key specific interactions that stabilize the complex. |

| Binding Free Energy (e.g., ΔG_bind) | The calculated free energy change upon ligand binding. | Quantifies the binding affinity (a lower value indicates stronger binding). researchgate.net |

Exploration of Ligand Gating and Transport Paths

MD simulations are also instrumental in studying how a ligand accesses a buried binding site within a protein or how it permeates through a biological membrane. nih.govmdpi.com The pathways for ligand entry and exit are often transient and depend on the protein's conformational dynamics. chemrxiv.org Specialized MD techniques, such as steered molecular dynamics (SMD) or metadynamics, can be used to explore these processes. nih.gov

In SMD, an external force is applied to the ligand to pull it out of or into the binding pocket, allowing for the characterization of the unbinding/binding pathway and the calculation of the potential of mean force (PMF) along that path. nih.gov Metadynamics enhances the sampling of rare events by adding a history-dependent bias potential to the system, encouraging the ligand to escape the binding pocket and explore different exit routes. nih.gov These simulations can reveal "gating" motions, where certain protein loops or domains move to open or close an access channel, and identify the key residues that line the transport pathway. While no specific studies on the transport of this compound were identified, these computational methods are the standard tools for such investigations. nih.govchemrxiv.org

In Silico Prediction of Stereoselectivity and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide experimental work. In the context of this compound, in silico methods are crucial for predicting its reactivity and the stereochemical outcomes of its synthesis. Density Functional Theory (DFT) is a cornerstone of these computational investigations, enabling the calculation of various electronic and structural properties. chemrxiv.org

The prediction of stereoselectivity in the formation of this compound, which can exist as different stereoisomers, relies heavily on the computational modeling of reaction pathways. A common synthetic route to such molecules is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org Computational chemists can model the transition states for the formation of each possible diastereomer. By comparing the calculated activation energies of these transition states, one can predict which isomer will be formed preferentially. The pathway with the lower energy barrier is expected to be the kinetically favored one.

Reactivity parameters derived from quantum-chemical calculations offer a quantitative measure of a molecule's chemical behavior. scilit.com For this compound, these descriptors can predict how it will interact with other reagents. Key parameters include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to act as an electron donor or acceptor, respectively. mdpi.com The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. chemrxiv.org

Global Reactivity Descriptors: Parameters such as chemical potential (µ), hardness (η), and the global electrophilicity index (ω) provide a general overview of the molecule's reactivity. chemrxiv.orgnih.gov For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. nih.gov

Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization and hyperconjugation interactions within the molecule, which are key to its stability. chemrxiv.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting regions of reactivity. mdpi.com

These computational studies not only predict outcomes but also provide a deep understanding of the underlying electronic factors that control the reaction, which is essential for designing more efficient and selective syntheses. nih.govmit.edu

Table 1: Computational Parameters for Predicting Reactivity and Stereoselectivity This table outlines key computational methods and the insights they provide for the study of this compound.

| Computational Parameter | Methodology | Predicted Property | Relevance to this compound |

|---|---|---|---|

| Transition State Energy (ΔG‡) | DFT Calculations | Stereoselectivity, Reaction Rate | Predicts the favored diastereomer (e.g., cis vs. trans) by comparing the energy barriers of competing reaction pathways. |

| HOMO-LUMO Energy Gap | DFT, Ab Initio Methods | Chemical Reactivity, Stability | A smaller gap suggests higher reactivity and lower stability. chemrxiv.org |

| Global Electrophilicity Index (ω) | Conceptual DFT | Electrophilic Character | Quantifies the molecule's ability to accept electrons, predicting its behavior in polar reactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT Calculations | Site of Nucleophilic/Electrophilic Attack | Maps the charge distribution to visually identify reactive centers on the phenyl ring, cyano group, and cyclopropane ring. mdpi.com |

| NBO Analysis | NBO Program | Molecular Stability, Charge Delocalization | Reveals stabilizing interactions, such as hyperconjugation between the phenyl ring and the cyclopropane moiety. chemrxiv.org |

Machine Learning and Artificial Intelligence in Cyclopropane Chemistry Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating discovery and optimizing reaction conditions. youtube.com While direct ML studies on this compound are not widely documented, the methodologies developed for broader cyclopropane chemistry are directly applicable. These computational strategies can significantly reduce the need for extensive trial-and-error experimentation. nih.gov

Machine learning models are increasingly used to predict the outcomes of organic reactions, including yield and stereoselectivity. nih.gov The process involves training an algorithm on a large dataset of known reactions. For cyclopropane synthesis, such a dataset would include information on the substrates, reagents, catalysts, solvents, and the resulting product distribution and enantiomeric excess (ee). acs.orgyoutube.com Once trained, the model can make statistically backed predictions for new, unseen reaction combinations, effectively navigating the vast chemical space to identify optimal conditions. nih.gov

Key applications of ML and AI in cyclopropane chemistry include:

Reaction Outcome Prediction: ML models, particularly neural networks, can be trained to predict the yield or enantioselectivity of a cyclopropanation reaction. acs.org For example, a model could predict the ee value for the synthesis of this compound using a specific chiral catalyst, guiding the chemist toward the most promising experimental setup.

Automated Synthesis Planning: AI-powered systems can devise entire synthetic routes for complex molecules. iscientific.org An AI tool like ChemCrow, which integrates multiple computational chemistry programs, could be tasked with finding the most efficient synthesis for this compound, considering factors like cost, availability of starting materials, and reaction efficiency. miragenews.com

Accelerating Quantum Calculations: A significant bottleneck in computational chemistry is the time required for high-accuracy calculations. Machine learning is being used to create models that can replicate the results of expensive quantum mechanical calculations, such as those from DFT, in a fraction of the time. acs.org This allows for the rapid screening of thousands of potential catalysts or substrates.

The success of these data-driven approaches hinges on the availability of large, high-quality datasets. youtube.com As more reaction data becomes available, the predictive power and utility of ML and AI in designing and synthesizing specific molecules like this compound will continue to grow, making the process of chemical discovery more efficient and innovative. iscientific.org

Table 2: Illustrative Structure of a Machine Learning Dataset for Predicting Stereoselective Cyclopropanation This table shows a simplified, hypothetical data structure used to train an ML model for predicting enantioselectivity in reactions that could produce analogs of this compound.

| Alkene Substrate | Carbene/Ylide Precursor | Chiral Catalyst | Solvent | Temperature (°C) | Observed ee (%) |

|---|---|---|---|---|---|

| Styrene (B11656) | Ethyl diazoacetate | (R)-Catalyst A | DCM | 25 | 92% |

| Styrene | Ethyl diazoacetate | (S)-Catalyst B | Toluene | 0 | 85% |

| 4-Chlorostyrene | Ethyl diazoacetate | (R)-Catalyst A | DCM | 25 | 95% |

| Cinnamonitrile (B126248) | Sulfur Ylide | Phase Transfer Catalyst C | Toluene/H₂O | 20 | 78% |

| Styrene | Diazomethane | Copper-Box Catalyst D | Ether | -20 | 99% |

Synthetic Applications and Transformations of 2 Phenylcyclopropanecarbonitrile

Role as Intermediates in Complex Molecule Synthesis

Building Blocks for Advanced Organic Synthesis

Cyclopropane (B1198618) derivatives are valuable building blocks in organic synthesis due to the unique reactivity of their strained three-membered ring. Specifically, donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are versatile intermediates for constructing more complex molecular architectures. 2-Phenylcyclopropanecarbonitrile fits this description, with the phenyl group acting as a potential electron donor and the nitrile group as a strong electron-withdrawing group. This structural feature allows for a variety of ring-opening and transformation reactions, making it a valuable precursor in the synthesis of diverse organic compounds.

The utility of such building blocks is fundamental to modern organic chemistry, enabling the modular assembly of intricate molecular structures found in pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of the 2-phenylcyclopropyl moiety can lead to the formation of unique carbocyclic and heterocyclic scaffolds that might be challenging to access through other synthetic routes. The inherent strain of the cyclopropane ring can be harnessed to drive reactions that introduce functionality and complexity in a controlled manner.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The transformation of cyclopropane derivatives into heterocyclic systems is a well-established strategy in organic synthesis. For instance, the ring-opening of donor-acceptor cyclopropanes can lead to the formation of valuable open-chain intermediates that can subsequently cyclize to form various heterocycles.

In the context of this compound, the nitrile group serves as a versatile handle for the introduction of nitrogen into a new ring system. For example, reduction of the nitrile to an amine, followed by intramolecular reactions or reactions with other bifunctional molecules, could provide access to a range of nitrogen-containing heterocycles. The phenyl group, in turn, can influence the reactivity and stereochemistry of these transformations, and it becomes an important substituent on the final heterocyclic product. This approach allows for the conversion of a relatively simple carbocyclic precursor into more complex and potentially biologically active heterocyclic structures.

Biocatalytic Transformations of this compound and Analogues

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for organic synthesis. Enzymes can exhibit high selectivity and operate under mild reaction conditions, making them attractive catalysts for the transformation of complex molecules.

Nitrile Hydratase Catalyzed Hydrolysis of 2-Phenylcyclopropanecarbonitriles to Amides

Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. This enzymatic transformation is of significant industrial importance, with applications in the production of bulk chemicals like acrylamide (B121943) and in the synthesis of fine chemicals and pharmaceutical intermediates. The reaction proceeds with high efficiency and selectivity under aqueous conditions and at ambient temperatures and pressures.

The general reaction catalyzed by nitrile hydratase is: R-C≡N + H₂O → R-C(O)NH₂

Resting cells of various microbial strains, such as those from the genera Rhodococcus and Pseudomonas, are often used as the source of nitrile hydratase for these biotransformations. These biocatalysts have been shown to be effective in the hydrolysis of a wide range of nitriles, including those with complex structures like this compound.

Stereoselectivity of Enzymatic Hydrolysis

A key advantage of enzymatic catalysis is the potential for stereoselectivity, which is crucial in the synthesis of chiral molecules, particularly for pharmaceutical applications. Nitrile hydratases have been shown to exhibit enantioselectivity in the hydrolysis of racemic nitriles, leading to the formation of enantioenriched amides or the kinetic resolution of the starting nitrile.

For example, in the hydrolysis of racemic 2-phenylpropionitrile, a close structural analogue of this compound, nitrile hydratases from various microorganisms have demonstrated a preference for one enantiomer over the other. The enantiomeric excess (e.e.) of the resulting amide and the remaining nitrile depends on the specific microbial source of the enzyme and the reaction conditions. This stereoselectivity is a valuable characteristic for the preparation of optically active amides and their corresponding carboxylic acids.

The stereoselective hydrolysis of various nitriles by different microbial nitrile hydratases is summarized in the table below:

| Substrate | Microorganism | Product | Enantiomeric Excess (e.e.) |

| 2-Phenylpropionitrile | Agrobacterium tumefaciens d3 | (S)-2-Phenylpropionamide | High |

| 2-Phenylbutyronitrile | Agrobacterium tumefaciens d3 | (S)-2-Phenylbutyramide | High |

| Ketoprofen nitrile | Agrobacterium tumefaciens d3 | (S)-Ketoprofen amide | High |

| 2-(4-Chlorophenyl)-3-methylbutyronitrile | Pseudomonas putida 5B | (S)-Amide | >90% |

Characterization of Stereoselective Nitrile Hydratases

Stereoselective nitrile hydratases are typically composed of α and β subunits and contain a non-corrin cobalt or iron ion at their active site. The specific metal ion can often be predicted from the amino acid sequence of the α subunit. The three-dimensional structure of the enzyme's active site dictates its substrate specificity and stereoselectivity.

The characterization of these enzymes involves determining their optimal reaction conditions, such as pH and temperature, as well as their substrate scope and kinetic parameters. For instance, the nitrile hydratase from Pseudomonas sp. strain UW4 was identified as an iron-type metalloenzyme with optimal activity at a pH of 7.5 and a temperature of 4°C. In contrast, the nitrilase from the same strain preferred a pH of 6 and a temperature of 50°C. Such characterization is essential for the development of robust and efficient biocatalytic processes.

The properties of two nitrile-hydrolyzing enzymes are detailed in the table below:

| Enzyme | Source | Optimal pH | Optimal Temperature (°C) | Metal Cofactor |

| Nitrile Hydratase | Pseudomonas sp. UW4 | 7.5 | 4 | Iron |

| Nitrilase | Pseudomonas sp. UW4 | 6.0 | 50 | Not Applicable |

| Nitrile Hydratase | Agrobacterium tumefaciens d3 | 7.0 | 40 | Not Specified |

Mechanistic Insights into Nitrile Hydratase Action

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. frontiersin.org These enzymes are notable for their unusual active site, which features a non-heme, low-spin trivalent metal ion, either iron (Fe³⁺) or cobalt (Co³⁺). frontiersin.orgrsc.org The catalytic mechanism is thought to involve the metal center acting as a Lewis acid, which coordinates to the nitrogen atom of the nitrile substrate. researchgate.net This coordination activates the nitrile group, making it more susceptible to nucleophilic attack.

The active site of NHase has a unique ligand set composed of two deprotonated backbone amides and post-translationally modified cysteine residues, specifically a cysteine-sulfenic acid (Cys-SOH) and a cysteine-sulfinic acid (Cys-SO₂H). rsc.orgnih.gov Spectroscopic and computational studies suggest a mechanism where the coordinated nitrile is attacked not by a water molecule directly, but by the deprotonated, coordinated sulfenate ligand (Cys-SO⁻). nih.gov This attack forms a five-membered cyclic intermediate. nih.govresearchgate.net A water molecule then attacks this intermediate, leading to the formation of the amide product and regeneration of the enzyme's active site. nih.gov The oxidized thiolate ligands are crucial for maintaining the low-spin state of the metal ion, which is important for binding and activating the nitrile substrate, while the backbone amidate ligands help to properly orient the sulfenate for nucleophilic attack. nih.gov

Microbial Transformations for Chiral Cyclopropanes

Microbial transformations represent a powerful strategy for the synthesis of chiral compounds, including cyclopropane derivatives. This approach leverages the high enantioselectivity of enzymes found in various microorganisms to resolve racemic mixtures or create stereochemically defined products from prochiral substrates. nih.gov Laboratory studies have provided evidence linking the enantioselective degradation or transformation of chiral molecules to specific microorganisms and their enzymes. nih.gov This methodology is particularly valuable in producing chiral cyclopropanes, which are important building blocks in medicinal chemistry and materials science. By selecting appropriate microbial strains or isolated enzymes, it is possible to achieve high yields and enantiomeric excesses for a desired cyclopropane enantiomer, a task that can be challenging to accomplish through traditional chemical synthesis.

Development of Enzyme Inhibitors and Probes based on this compound Scaffolds

The rigid, three-dimensional structure of the 2-phenylcyclopropane scaffold has made it an attractive starting point for the rational design of enzyme inhibitors. This core structure has been successfully utilized to develop potent inhibitors for O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, plants, and nematodes, but which is absent in mammals. rsc.orgresearchgate.netresearchgate.net The inhibition of this pathway is a promising strategy for developing new antibacterial agents that could serve as adjuvants to conventional antibiotics. researchgate.netnih.gov

Inhibition of O-Acetylserine Sulfhydrylase (OASS) Isoforms

In many bacteria, O-acetylserine sulfhydrylase exists as two homologous isoforms, OASS-A and OASS-B. nih.gov These isoforms are encoded by the cysK and cysM genes, respectively, and while both catalyze the final step of cysteine synthesis, they can differ in substrate specificity and regulatory interactions. nih.govtandfonline.com OASS-A exclusively uses bisulfide as the sulfur source, whereas OASS-B can utilize both bisulfide and thiosulfate. core.ac.uk The development of inhibitors that can effectively target both OASS-A and OASS-B is considered crucial for achieving complete inhibition of cysteine biosynthesis. nih.gov Derivatives based on the cyclopropane scaffold have been synthesized and shown to be effective against both isoforms. nih.gov

Structure-Activity Relationships for OASS Inhibition

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of compounds based on the 2-phenylcyclopropane-1-carboxylic acid scaffold. Research has shown that substitutions on the phenyl ring significantly influence the binding affinity for OASS isoforms. nih.gov For example, derivatives with specific substitutions on the phenyl group have demonstrated potent, low-nanomolar inhibitory activity against OASS-A. nih.gov The carboxylic acid moiety on the cyclopropane ring has been identified as an essential feature for interaction with the target enzyme. core.ac.uk

Below is a table summarizing the inhibitory activities of selected derivatives against OASS-A, highlighting key SAR findings.

| Compound | Phenyl Ring Substitution | Inhibitory Activity (OASS-A) | Key Observation |

| 9e | Phenyl substituted with fluorine and a meta-hydroxyl group | Low nanomolar range | Demonstrates high potency. nih.gov |

| 9f | Phenyl substituted with fluorine | Low nanomolar range | Shows that fluorine substitution contributes to high potency. nih.gov |

| 8a | 2-aminopyrimidine group instead of phenyl | Good activity | Indicates that heteroaromatic groups are well-tolerated and can provide good inhibition for both isoforms. nih.gov |

Rational Design and Optimization of Inhibitors

The development of cyclopropane-based OASS inhibitors began with a rational design approach inspired by the structure of known peptide-based inhibitors. rsc.org Specifically, the C-terminal sequence of serine acetyltransferase (SAT), which binds to and inhibits OASS, served as the initial template. core.ac.uk The carboxylic acid group of an isoleucine residue in this peptide was identified as a critical feature for binding to the OASS active site. core.ac.uk